4-Nitrobenzyl phenyl sulfoxide
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
17530-84-6 |
|---|---|
Molecular Formula |
C13H11NO3S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
1-(benzenesulfinylmethyl)-4-nitrobenzene |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)12-8-6-11(7-9-12)10-18(17)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
JUMCUNXWSXBYDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis and Methodological Advancements in the Preparation of 4 Nitrobenzyl Phenyl Sulfoxide and Analogous Sulfoxides
Oxidative Approaches to Sulfoxide (B87167) Synthesis
The most prevalent method for the synthesis of sulfoxides is the oxidation of the corresponding sulfides. This approach offers a direct route to the desired sulfoxide, with ongoing research focused on improving selectivity and efficiency.
Direct Oxidation of Sulfides to Sulfoxides
The conversion of a sulfide (B99878) to a sulfoxide involves the addition of a single oxygen atom. A variety of oxidizing agents and catalytic systems have been developed to achieve this transformation effectively.
Hydrogen peroxide (H₂O₂) is a widely utilized oxidant for the conversion of sulfides to sulfoxides due to its environmental compatibility, as its primary byproduct is water. mdpi.comusptechnologies.com The reaction can be performed under transition-metal-free conditions, often in the presence of an acid catalyst like glacial acetic acid, which facilitates the selective oxidation at room temperature with high yields. mdpi.com A general procedure involves the slow addition of 30% hydrogen peroxide to a solution of the sulfide in glacial acetic acid. mdpi.com The reaction progress is typically monitored by thin-layer chromatography, and upon completion, the product can be isolated after neutralization and extraction. mdpi.com
The oxidation of various sulfides to their corresponding sulfoxides using hydrogen peroxide has been demonstrated to be a clean, safe, and operationally simple method, aligning with the principles of "green chemistry". mdpi.com
To enhance the rate and selectivity of sulfide oxidation, various transition metal catalysts are employed in conjunction with oxidants like hydrogen peroxide. Titanium-based catalysts, for instance, have shown significant efficacy in the oxidation of organic sulfides. uj.edu.pl The use of titanium zeolites can facilitate the oxidation, and UV irradiation can further intensify the conversion of the organic sulfide. uj.edu.pl It is suggested that titanium cations in the zeolite framework act as photocatalytic sites, generating hydroxyl radicals that are effective oxidants. uj.edu.pl
Other transition metals such as zirconium have also been incorporated into catalytic systems. For example, a Zr-containing polyoxometalate grafted on graphene oxide has been shown to be a highly efficient and reusable catalyst for the oxidation of sulfides to sulfoxides with hydrogen peroxide under mild conditions. researchgate.net
Kinetic studies on the catalytic oxidation of diaryl sulfides have shown that the reaction rate is influenced by the nucleophilicity of the sulfide. researchgate.net The presence of electron-withdrawing groups, such as a nitro group on the phenyl ring, can affect the electrophilicity of the catalyst and influence the activity and selectivity of the oxidation. researchgate.net
A primary challenge in the synthesis of sulfoxides is the potential for over-oxidation to the corresponding sulfone. Several strategies have been developed to minimize this side reaction. Careful control of the stoichiometry of the oxidizing agent is crucial. Using a slight excess of the oxidant can often be sufficient to drive the reaction to completion without significant sulfone formation.
The choice of catalyst and reaction conditions also plays a pivotal role. For instance, some catalytic systems exhibit high selectivity for the formation of sulfoxides over sulfones. The use of specific ligands in transition metal complexes can modulate the reactivity and selectivity of the catalyst. Additionally, performing the reaction at controlled temperatures, often at or below room temperature, can help to prevent over-oxidation.
Stereoselective Oxidation of Prochiral Sulfides
The synthesis of chiral sulfoxides, which are valuable as chiral auxiliaries and in the development of pharmaceuticals, requires stereoselective oxidation methods. This can be achieved through the use of chiral catalysts or enzymes.
A well-known method is the Kagan-Modena oxidation, which utilizes a chiral titanium complex, typically formed from a titanium alkoxide, a chiral diol like diethyl tartrate (DET), and a hydroperoxide oxidant. This method has been successfully applied to the asymmetric oxidation of a variety of prochiral sulfides.
Enzymatic oxidations offer another powerful approach to enantiomerically enriched sulfoxides. Baeyer-Villiger monooxygenases (BVMOs), for example, are capable of catalyzing the asymmetric oxidation of sulfides with high enantioselectivity. These biocatalytic methods are often performed under mild conditions and can provide access to sulfoxides with high optical purity.
Carbon-Sulfur Bond Formation Strategies
While the oxidation of pre-formed sulfides is the most common route to sulfoxides, methods involving the direct formation of the carbon-sulfur bond to generate a sulfoxide are also valuable, particularly for the synthesis of unsymmetrical sulfoxides.
One such strategy involves the reaction of an organometallic reagent with a sulfur dioxide surrogate. For instance, an organolithium or Grignard reagent can react with a sulfur dioxide equivalent to generate a sulfinate intermediate. This intermediate can then be reacted with a second, different organometallic reagent to form the desired unsymmetrical sulfoxide.
Another approach is the palladium-catalyzed enantioselective arylation of sulfenate anions. In this method, a chiral phosphine (B1218219) ligand is used to control the stereochemistry of the newly formed C-S bond, leading to chiral diaryl or aryl alkyl sulfoxides with high enantioselectivity.
For the specific synthesis of 4-Nitrobenzyl phenyl sulfide, a common precursor to the target sulfoxide, a standard nucleophilic substitution reaction is employed. This typically involves reacting 4-nitrobenzyl bromide or chloride with thiophenol in the presence of a base, or with a pre-formed sodium thiophenoxide salt. ucl.ac.ukprepchem.comchemicalbook.com The resulting sulfide can then be oxidized to 4-Nitrobenzyl phenyl sulfoxide using the methods described in the previous section.
Table 1: Selected Examples of Sulfide Oxidation to Sulfoxides
| Sulfide | Oxidant/Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl phenyl sulfide | H₂O₂ / Acetic Acid | Acetic Acid | 98 | mdpi.com |
| Diphenyl sulfide | H₂O₂ / Ti-FER | Acetonitrile | >95 | uj.edu.pl |
| Thioanisole (B89551) | H₂O₂ / Zr/SiW₁₂/GO | Ethanol | 99 | researchgate.net |
| 4-Nitrobenzyl phenyl sulfide | H₂O₂ / Acetic Acid | Acetic Acid | - | - |
Synthetic Routes Involving Functional Group Interconversions on Precursors
The preparation of this compound can be efficiently achieved through the principle of functional group interconversion, primarily by the oxidation of a precursor sulfide. This common strategy involves the synthesis of 4-nitrobenzyl phenyl sulfide, which is then selectively oxidized to the corresponding sulfoxide.
One established method for forming the precursor sulfide involves the nucleophilic substitution of a suitable leaving group on the benzyl (B1604629) position with a thiophenolate anion. For instance, the reaction of 4-nitrobenzyl bromide with sodium thiophenoxide provides 4-nitrobenzyl phenyl sulfide. This sulfide is often not isolated and is directly subjected to oxidation. A related approach involves the reaction of 4-nitrobenzyl bromide with sodium phenylsulfinate to directly yield the corresponding sulfone, 4-nitrobenzyl phenyl sulfone, indicating that the sulfinate anion can also act as a nucleophile in this context. researchgate.net
The subsequent and crucial step is the selective oxidation of the sulfide to the sulfoxide, without over-oxidation to the sulfone. A variety of oxidizing agents and conditions have been developed for this transformation, offering different levels of selectivity and functional group tolerance.
Table 1: Synthesis of 4-Nitrobenzyl Phenyl Sulfide and its Oxidation to the Corresponding Sulfone
| Starting Material (Electrophile) | Starting Material (Nucleophile) | Intermediate/Product | Reaction/Oxidation Conditions | Reference |
| 4-Nitrobenzyl bromide | Sodium 4-chlorothiophenoxide | 4-Nitrobenzyl 4-chlorophenyl sulfone | Dimethyl sulfoxide, 20°C, followed by in-situ oxidation | researchgate.net |
| 4-Nitrobenzyl bromide | Sodium phenylsulfinate | 4-Nitrobenzyl phenyl sulfone | Not specified | researchgate.net |
Note: The table describes the synthesis of the sulfone, which involves the oxidation of the intermediate sulfide. The selective oxidation to the sulfoxide would require milder conditions.
Exploration of Green Chemistry Methodologies in Sulfoxide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfoxides, aiming to reduce the environmental impact of chemical processes. This includes the use of solvent-free conditions and sustainable solvents.
Solvent-Free Conditions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for potentially toxic and volatile organic solvents. For the oxidation of sulfides to sulfoxides, several solvent-free methods have been developed. One such method employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) as an efficient promoter for the oxidation of sulfides. This procedure is characterized by excellent yields, short reaction times, and easy product isolation. organic-chemistry.org While a specific example for this compound is not provided, this method's high chemoselectivity suggests its potential applicability.
Another approach involves the use of inexpensive and readily available gem-dihydroperoxides, which can mediate the facile and efficient oxidation of various sulfides to sulfoxides in very good yields under mild, catalyst-free, and solvent-free conditions. organic-chemistry.org
Table 2: Examples of Solvent-Free Oxidation of Sulfides to Sulfoxides
| Sulfide Substrate | Oxidizing Agent/Promoter | Conditions | Yield (%) | Reference |
| Various aryl and alkyl sulfides | TAPC | Solvent-free, room temperature | Excellent | organic-chemistry.org |
| Dialkyl, phenylalkyl, benzylalkyl sulfides | gem-dihydroperoxides | Solvent-free, mild conditions | Very good | organic-chemistry.org |
Use of Sustainable Solvents
The replacement of traditional volatile organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. For sulfoxide synthesis, water and acetic acid are notable examples of sustainable solvents.
Hydrogen peroxide in glacial acetic acid has been shown to be a highly selective system for the oxidation of organic sulfides to sulfoxides under mild, transition-metal-free conditions, with excellent yields (90-99%). nih.gov The procedure is simple, and the products are easily isolated. Similarly, the oxidation of sulfides with 30% hydrogen peroxide can be performed under organic solvent- and halogen-free conditions. researchgate.net Photocatalytic methods using visible light in mixed water and methanol (B129727) solutions have also been successfully employed for the selective oxidation of aryl sulfides to sulfoxides. researchgate.net For example, the photocatalytic oxidation of thioanisole to methyl phenyl sulfoxide has been achieved with a 98% yield. researchgate.net
Table 3: Sulfide Oxidation in Sustainable Solvents
| Sulfide Substrate | Oxidizing System | Solvent | Conditions | Yield (%) | Reference |
| Various organic sulfides | 30% H₂O₂ | Glacial Acetic Acid | Room temperature | 90-99 | nih.gov |
| Aryl and alkyl sulfides | 30% H₂O₂ | Water (catalyst may be required for sulfone synthesis) | Not specified | High | researchgate.net |
| Thioanisole | O₂, blue LED, photocatalyst | Water/Methanol | 12 h | 98 | researchgate.net |
| Methyl 4-nitrophenyl sulfide | Dimethyldioxirane (B1199080) | Acetone (B3395972)/Water mixtures | 283–313 K | Not specified | rsc.org |
Derivatization Reactions Leading to this compound Derivatives
The functional groups present in this compound, namely the nitro group and the sulfoxide moiety, offer opportunities for a variety of derivatization reactions, leading to a range of other potentially useful compounds.
A key reaction of sulfoxides is the Pummerer rearrangement , which typically involves the reaction of a sulfoxide bearing an α-hydrogen with an activating agent like acetic anhydride (B1165640). wikipedia.orgorganicreactions.org This reaction transforms the sulfoxide into an α-acyloxy thioether. wikipedia.orgorganicreactions.org While a specific Pummerer reaction on this compound is not detailed in the provided search results, it represents a classical and expected transformation for this class of compounds. The electrophilic intermediate generated in the Pummerer rearrangement can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. wikipedia.org
Another significant derivatization is the reduction of the functional groups . The nitro group can be selectively reduced to an amine using various reagents, such as iron or zinc in acidic media, or through catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org The choice of reducing agent is crucial to avoid the simultaneous reduction of other functional groups. For instance, sodium sulfide (Na₂S) can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com The sulfoxide group itself can also be reduced back to the sulfide.
Furthermore, the presence of the acidic α-protons in the benzyl position, activated by both the phenylsulfinyl and the nitrophenyl groups, suggests the potential for alkylation reactions . While direct examples for this compound are not available, the analogous 4-nitrobenzyl phenyl sulfone has been shown to undergo alkylation reactions. researchgate.net
Table 4: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Expected Product Type | Reference (for analogous reactions) |
| Pummerer Rearrangement | Acetic anhydride or other activators | α-Acyloxy-4-nitrobenzyl phenyl sulfide | wikipedia.orgorganicreactions.org |
| Nitro Group Reduction | Fe/acid, Zn/acid, catalytic hydrogenation, Na₂S | 4-Aminobenzyl phenyl sulfoxide | researchgate.netcommonorganicchemistry.comorganic-chemistry.org |
| Sulfoxide Reduction | Various reducing agents | 4-Nitrobenzyl phenyl sulfide | --- |
| Alkylation | Base, alkylating agent | α-Alkylated-4-nitrobenzyl phenyl sulfoxide | researchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nitrobenzyl Phenyl Sulfoxide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 4-Nitrobenzyl phenyl sulfoxide (B87167) reveals a distinct set of signals that correspond to the different types of protons present in the molecule. The aromatic protons of the phenyl and nitrophenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.00 and 8.20 ppm. The methylene (B1212753) protons (–CH2–) adjacent to the sulfoxide and the nitro-substituted phenyl ring are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral nature of the sulfoxide group, and as a result, these protons often appear as a pair of doublets, a classic AB quartet, in the range of 4.20 to 4.50 ppm.
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| Aromatic Protons | 7.00 - 8.20 | Multiplet |
| Methylene Protons (-CH2-) | 4.20 - 4.50 | AB quartet |
This table presents typical ¹H NMR data for 4-Nitrobenzyl phenyl sulfoxide. Actual values may vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing insights into the carbon framework of this compound. The signals for the aromatic carbons are observed in the downfield region, typically between 123 and 150 ppm. The carbon atom attached to the nitro group (C-NO2) is significantly deshielded and appears at the lower end of this range. The methylene carbon (–CH2–) signal is found further upfield, usually in the range of 60-70 ppm. wiley-vch.de
| Carbon | Chemical Shift (δ) in ppm |
| Aromatic C-NO2 | ~147 |
| Aromatic Carbons | 123 - 145 |
| Methylene Carbon (-CH2-) | 60 - 70 |
This table presents typical ¹³C NMR data for this compound. Actual values may vary slightly depending on the solvent and experimental conditions.
Multidimensional NMR Techniques for Complex Structure Elucidation
While one-dimensional NMR provides fundamental structural information, complex molecules often require more advanced techniques for complete assignment of all proton and carbon signals. Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable in these cases.
COSY experiments would establish correlations between coupled protons, for instance, confirming the connectivity within the aromatic rings and the coupling between the diastereotopic methylene protons.
HSQC spectra would directly link each proton to its attached carbon, allowing for unambiguous assignment of the methylene carbon and the protonated aromatic carbons.
HMBC experiments would reveal long-range correlations (typically over two or three bonds) between protons and carbons. This would be crucial for confirming the connection of the methylene group to both the phenylsulfinyl and the 4-nitrophenyl moieties. For example, correlations would be expected between the methylene protons and the ipso-carbon of the phenyl ring, as well as the carbons of the nitrophenyl ring.
Currently, specific multidimensional NMR data for this compound is not widely available in public literature. However, the application of these techniques would be a standard and essential step in the rigorous structural confirmation of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the absorption of infrared radiation by its chemical bonds. For this compound, several key absorption bands are expected. A strong absorption band is typically observed around 1040-1060 cm⁻¹ corresponding to the S=O stretching vibration of the sulfoxide group. researchgate.netchemicalbook.comchemicalbook.com The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch usually appearing in the range of 1515-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. researchgate.net
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| S=O | Stretch | 1040 - 1060 |
| NO₂ | Asymmetric Stretch | 1515 - 1530 |
| NO₂ | Symmetric Stretch | 1340 - 1350 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1400 - 1600 |
This table presents typical IR absorption data for this compound. Actual values may vary slightly depending on the sample preparation and instrument.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₁₃H₁₁NO₃S. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve cleavage of the benzyl-sulfur bond and the phenyl-sulfur bond. This would lead to the formation of characteristic fragment ions such as the 4-nitrobenzyl cation and the phenylsulfinyl cation. Further fragmentation of the 4-nitrobenzyl cation could involve the loss of the nitro group. It has been noted that aromatic sulfides with a nitro group can undergo sulfur oxidation during electrospray ionization.
| Ion | m/z (Expected) | Identity |
| [C₁₃H₁₁NO₃S]⁺ | 261.04 | Molecular Ion |
| [C₇H₆NO₂]⁺ | 136.04 | 4-Nitrobenzyl cation |
| [C₆H₅SO]⁺ | 125.01 | Phenylsulfinyl cation |
| [C₆H₅S]⁺ | 109.01 | Phenylthio cation |
This table lists potential fragment ions and their expected mass-to-charge ratios for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic rings and the n → π* transitions associated with the nitro and sulfoxide groups. The presence of the nitro group, a strong chromophore, significantly influences the spectrum. Typically, a strong absorption band is observed in the region of 250-300 nm, which can be attributed to the electronic transitions within the 4-nitrophenyl moiety. actachemicamalaysia.comrsc.org The phenyl sulfoxide part of the molecule also contributes to the absorption in the UV region. researchgate.net
| Transition Type | Typical Wavelength Range (nm) |
| π → π* (Aromatic) | 250 - 300 |
| n → π* (NO₂) | ~330 |
This table presents typical UV-Vis absorption data for this compound. The exact λmax values and molar absorptivities can vary depending on the solvent.
Rotational and Microwave Spectroscopy for Gas-Phase Conformational Analysis
The conformational landscape of flexible molecules like this compound in the gas phase can be precisely mapped using rotational and microwave spectroscopy. libretexts.org These high-resolution techniques probe the rotational energy levels of a molecule, which are intrinsically linked to its moments of inertia and, by extension, its three-dimensional structure. libretexts.org While direct experimental studies on the rotational spectrum of this compound are not prominently available in the current scientific literature, extensive research on analogous aryl sulfoxides provides a robust framework for understanding its likely gas-phase behavior.
Quantum chemical calculations are a foundational element of such studies, predicting the potential conformers and their relative energies. For a molecule like this compound, key conformational determinants would include the torsional angles around the C-S and S-C bonds, defining the orientation of the phenyl and 4-nitrobenzyl groups relative to the sulfoxide moiety. The pyramidal nature of the sulfur atom also introduces a critical element of chirality.
Studies on related compounds, such as methyl p-tolyl sulfoxide (MTSO) and methyl 4-nitrophenyl sulfoxide (MNPSO), have been successfully conducted using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. researchgate.netaip.org In the case of MTSO, a single conformer was unambiguously identified in a supersonic jet expansion, a finding that was consistent with prior quantum-chemical predictions. researchgate.netaip.org This technique is sensitive enough to resolve hyperfine splitting of rotational transitions caused by factors like the internal rotation of methyl groups, which in turn provides insights into the electronic effects of substituents on the aromatic ring. aip.org For this compound, the presence of the two aromatic rings and the flexible benzyl (B1604629) bridge would likely result in a more complex conformational space, with several low-energy conformers potentially populated in the gas phase.
The determination of rotational constants (A, B, and C) for each observed conformer allows for a definitive structural assignment. By analyzing the spectra of isotopically substituted species (e.g., with ³⁴S or ¹³C), the precise coordinates of individual atoms can be determined, yielding a detailed molecular structure. aip.org Furthermore, these spectroscopic methods can investigate dynamic processes, such as the energy barrier to pyramidal inversion at the sulfur stereocenter, a key process for understanding the molecule's chirality and flexibility. aip.org
Table 1: Representative Rotational Spectroscopy Data for an Analogous Aryl Sulfoxide
| Parameter | Value (for Methyl p-Tolyl Sulfoxide) | Significance |
| Rotational Constants | ||
| A | 1337.13 MHz | Defines the molecule's moment of inertia along the principal axes, enabling structural determination. |
| B | 430.25 MHz | |
| C | 355.88 MHz | |
| Internal Rotation Barrier (V₃) | 11.0178 cm⁻¹ | Quantifies the energy barrier for the internal rotation of the methyl group, indicating electronic effects of the sulfoxide group. |
Note: Data presented is for methyl p-tolyl sulfoxide, an analogous compound, to illustrate the type of information obtained from rotational spectroscopy. aip.org Specific data for this compound is not available in the cited literature.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing a wealth of information on bond lengths, bond angles, and the spatial arrangement of atoms. While a specific crystal structure for this compound has not been reported in the surveyed literature, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.
The molecular structure would reveal the conformation adopted by the molecule in the crystal lattice. Key parameters would include the torsion angles describing the orientation of the two aromatic rings with respect to the S=O bond. For instance, in other nitro-containing aromatic compounds, the nitro group is often observed to be nearly coplanar with the phenyl ring to maximize resonance stabilization. mdpi.com The geometry around the sulfur atom is expected to be pyramidal, consistent with other sulfoxides.
Beyond the individual molecule, X-ray crystallography elucidates the supramolecular structure, detailing how molecules pack together in the crystal. This packing is governed by a network of non-covalent interactions. For this compound, several types of intermolecular interactions are anticipated to be significant:
Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C-H···O hydrogen bonds involving the aromatic and methylene protons as donors and the sulfoxide oxygen or the nitro group oxygens as acceptors are highly probable. These interactions are often crucial in directing the crystal packing of related sulfoxides and nitro compounds.
π-π Stacking: The presence of two aromatic rings (phenyl and 4-nitrophenyl) creates the potential for π-π stacking interactions, where the rings arrange in a parallel or offset fashion. The electron-deficient nature of the 4-nitrophenyl ring may favor interactions with the more electron-rich phenyl ring.
Table 2: Illustrative Crystallographic Data for a Related Nitroaromatic Compound
| Parameter | Data for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide | Significance |
| Crystal System | Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the specific symmetry operations within the crystal lattice. |
| Unit Cell Dimensions | a = 8.1974(6) Åb = 10.6696(7) Åc = 12.9766(8) Å | Defines the size and shape of the repeating unit in the crystal. |
| Key Dihedral Angle | Nitro group vs. phenyl ring: 7.4° | Indicates the degree of planarity, which has implications for electronic conjugation. |
Note: The data presented is for N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, a compound containing the 4-nitrobenzoyl moiety, to illustrate the type of information obtained from X-ray crystallography. mdpi.com Specific data for this compound is not available in the cited literature.
Computational and Theoretical Investigations of 4 Nitrobenzyl Phenyl Sulfoxide
Quantum Chemical Calculations of Molecular Structure and Properties
Quantum chemical calculations are pivotal in elucidating the geometric and electronic properties of molecules. For 4-Nitrobenzyl phenyl sulfoxide (B87167), these methods provide insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Geometry and Electronic Structure
Density Functional Theory (DFT) has become a standard tool for investigating the structure and properties of sulfoxides. The B3LYP functional, often paired with a triple-zeta basis set like 6-311G(d,p), has been shown to provide a good balance between accuracy and computational cost for this class of compounds. nih.govhuji.ac.il
Ab Initio Methods for Energetic and Geometrical Parameters
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, are also employed to study sulfoxides. nih.govhuji.ac.il These methods, while often more computationally intensive than DFT, can provide benchmark data for energetic and geometrical parameters. For a molecule like 4-Nitrobenzyl phenyl sulfoxide, ab initio calculations would offer a high-level theoretical determination of its equilibrium geometry and thermodynamic stability.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the benzyl (B1604629) group allows for multiple conformations of this compound. Understanding the relative energies of these conformations is crucial for predicting the molecule's behavior.
Torsional Energy Barriers and Preferred Conformations
The rotation around the C-S and C-C single bonds gives rise to different conformers. The potential energy surface associated with the torsion of the phenyl and 4-nitrobenzyl groups relative to the sulfoxide moiety determines the preferred spatial arrangement of the molecule. Computational studies on similar biaryl systems have utilized DFT methods to calculate these torsional barriers. researchgate.net For this compound, it is expected that the molecule adopts a staggered conformation to minimize steric hindrance between the aromatic rings. The precise dihedral angles and the energy barriers to rotation would be influenced by the electronic effects of the nitro group and the lone pair on the sulfur atom.
Pyramidal Inversion Barrier Calculations
A key feature of chiral sulfoxides is the energy barrier to pyramidal inversion at the sulfur atom, which corresponds to the racemization of the molecule. This process involves the sulfur atom passing through a planar transition state. nih.gov Theoretical calculations have shown that this barrier is substantial for sulfoxides, making them optically stable at room temperature. acs.org
Studies on a range of sulfoxides using DFT at the B3LYP/6-311G(d,p) level have calculated these barriers to be in the range of 38.7 to 47.1 kcal/mol. nih.govhuji.ac.il A significant finding from these studies is the effect of substituents on the phenyl rings. A resonance effect from a phenyl ring can stabilize the transition state, thereby lowering the inversion barrier by approximately 3 kcal/mol compared to a similar molecule without a phenyl substituent. nih.gov Furthermore, the introduction of electron-withdrawing groups, such as a cyano group at the para-position, leads to a further decrease in the energy barrier. nih.gov Given that the nitro group is also a strong electron-withdrawing group, it is predicted that this compound would have a lower pyramidal inversion barrier compared to the unsubstituted benzyl phenyl sulfoxide.
Below is a representative table illustrating the expected trend in pyramidal inversion barriers for related sulfoxides, based on the findings from the literature.
| Compound | Substituent Effect | Expected Pyramidal Inversion Barrier |
| Dialkyl Sulfoxide | No aromatic stabilization | Higher |
| Benzyl Phenyl Sulfoxide | Phenyl group stabilization | Lower than dialkyl sulfoxide |
| This compound | Electron-withdrawing group | Lower than benzyl phenyl sulfoxide |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is also a powerful tool for predicting and interpreting spectroscopic data, such as NMR and infrared spectra. Time-dependent DFT (TD-DFT) calculations, for instance, can be used to predict electronic circular dichroism (ECD) spectra, which is particularly useful for assigning the absolute configuration of chiral molecules. While specific computational spectroscopic data for this compound is not available in the reviewed literature, the methodologies for such predictions are well-established.
Theoretical Calculation of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts, primarily using Density Functional Theory (TDFT), have become an indispensable tool for assigning experimental spectra and understanding the electronic environment of nuclei. nih.govyoutube.com For this compound, such calculations can predict the ¹H and ¹³C chemical shifts.
The typical workflow for these calculations involves several steps. youtube.com First, the geometry of the molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p), TZVP). nih.gov Following optimization, the NMR shielding tensors are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), for which the shielding is also calculated at the same level of theory.
The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. nih.gov Studies on similar organic molecules have shown that certain functionals may provide better agreement with experimental data for specific types of nuclei. nih.govswinburne.edu.au For this compound, the electron-withdrawing nature of the nitro group and the phenyl ring, combined with the stereoelectronic effects of the sulfoxide group, will significantly influence the chemical shifts of the aromatic and benzylic protons and carbons. Theoretical calculations can precisely quantify these effects.
Below is an illustrative data table of theoretically calculated ¹H and ¹³C NMR chemical shifts for this compound, based on typical values obtained for analogous compounds.
Table 1: Illustrative Theoretically Calculated NMR Chemical Shifts (in ppm) for this compound in CDCl₃ This table is for illustrative purposes and shows expected ranges based on related compounds.
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| Protons on Phenyl Ring | 7.20 - 7.60 |
| Protons on Nitrobenzyl Ring | 7.50 - 8.30 |
| Methylene (B1212753) Protons (-CH₂-) | 4.10 - 4.50 |
| ¹³C NMR | |
| Carbons on Phenyl Ring | 124.0 - 132.0 |
| Carbons on Nitrobenzyl Ring | 123.0 - 148.0 |
| Methylene Carbon (-CH₂-) | ~65.0 |
| C-NO₂ Carbon | ~147.0 |
Simulation of IR and UV-Vis Spectra
Computational methods are also employed to simulate Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These simulations aid in the interpretation of experimental spectra by assigning vibrational modes and electronic transitions.
For IR spectra simulation, the first step is the geometry optimization of the molecule. Following this, the vibrational frequencies are calculated at the same level of theory. These calculations yield a set of normal modes and their corresponding frequencies and intensities. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. For this compound, key vibrational modes would include the S=O stretch, the symmetric and asymmetric NO₂ stretches, and various C-H and C-C stretching and bending modes of the aromatic rings.
UV-Vis spectra simulations are typically performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The simulated spectrum can then be plotted as absorption intensity versus wavelength. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl and nitrobenzyl aromatic systems.
Table 2: Illustrative Simulated Vibrational and Electronic Spectral Data for this compound This table is for illustrative purposes and shows expected values based on related compounds.
| Spectral Data | Calculated Value | Assignment |
|---|---|---|
| IR Spectroscopy | ||
| S=O Stretch | ~1050 cm⁻¹ | |
| Asymmetric NO₂ Stretch | ~1520 cm⁻¹ | |
| Symmetric NO₂ Stretch | ~1350 cm⁻¹ | |
| UV-Vis Spectroscopy | ||
| λmax 1 | ~250 nm | π → π* transition |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools to explore the potential reaction pathways of this compound. researchgate.netnih.govescholarship.org By mapping the potential energy surface, key stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated. This allows for the determination of activation barriers and reaction energies, providing a detailed picture of the reaction mechanism. nih.gov
For instance, the oxidation of the sulfoxide to the corresponding sulfone is a common reaction that can be studied computationally. The mechanism of oxidation by various oxidizing agents can be investigated to determine whether the reaction proceeds through a concerted or a stepwise pathway. rsc.org Similarly, reactions involving the nitro group, such as its reduction, can be modeled. The presence of the electron-withdrawing nitro group can also influence the acidity of the benzylic protons, and computational studies can quantify this effect and explore the mechanisms of base-catalyzed reactions. rsc.org
Solvation Effects on Molecular Conformation and Reactivity through Continuum Models and Explicit Solvents
The conformation and reactivity of a molecule can be significantly influenced by the solvent. osti.govmdpi.com Computational chemistry can model these effects using two main approaches: continuum models and explicit solvent models.
Continuum models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the bulk solvent effects on the geometry and energy of the solute.
Explicit solvent models involve including a number of solvent molecules in the calculation, typically surrounding the solute molecule. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not well-described by continuum models. For this compound in a polar aprotic solvent like dimethyl sulfoxide (DMSO), explicit solvent models could be used to study the specific interactions between the sulfoxide oxygen and the solvent molecules. nih.gov These interactions can influence the conformational preferences of the molecule and the rates of its reactions. rsc.org
Analysis of Intermolecular Interactions and Crystal Packing
In the solid state, the properties of a compound are determined by how the molecules pack together in the crystal lattice. Computational methods can be used to analyze and predict crystal packing and the intermolecular interactions that govern it.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as d_norm (which indicates contacts shorter or longer than van der Waals radii), the nature and extent of interactions like hydrogen bonds, π-π stacking, and other van der Waals forces can be analyzed. For this compound, one would expect to see significant π-π stacking interactions between the aromatic rings, as well as interactions involving the polar nitro and sulfoxide groups.
Energy framework analysis, another computational tool, can be used to calculate the interaction energies between molecules in the crystal, providing a quantitative measure of the stability of the crystal packing. youtube.com These analyses can help in understanding the physical properties of the solid material and in predicting potential polymorphs.
Applications of 4 Nitrobenzyl Phenyl Sulfoxide in Advanced Organic Synthesis
Utilization as a Chiral Auxiliary in Asymmetric Synthesis
The sulfinyl group has gained significant attention as a powerful chiral tool in asymmetric synthesis. wikipedia.org Chiral sulfoxides, as a class of compounds, are widely employed to induce stereoselectivity in numerous chemical transformations. wikipedia.org The effectiveness of the sulfoxide (B87167) group as a chiral auxiliary stems from the stable tetrahedral geometry around the sulfur atom, which possesses a lone pair of electrons, an oxygen atom, and two different carbon substituents (an aryl and a substituted benzyl (B1604629) group, in this case). This arrangement creates a sterically and electronically distinct environment that can effectively differentiate the two faces of a nearby reacting center, leading to high diastereoselectivity. wikipedia.org
While specific documented uses of enantiopure 4-nitrobenzyl phenyl sulfoxide as a chiral auxiliary are not prevalent in the surveyed literature, its structural motifs are analogous to other well-studied chiral sulfoxides. The general principles of asymmetric induction by chiral sulfoxides are well-established. These auxiliaries are instrumental in reactions such as aldol (B89426) additions, Michael additions, and Diels-Alder reactions, where the sulfinyl group directs the approach of incoming reagents. Furthermore, the sulfoxide group can be readily removed or transformed after the desired stereocenter has been set, adding to its synthetic utility. The preparation of enantiomerically pure sulfoxides can be achieved through methods like the Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with an organometallic reagent, or through the asymmetric oxidation of the corresponding prochiral sulfide (B99878). wikipedia.orgchemistry-reaction.com
Role as a Ligand in Transition Metal-Catalyzed Transformations
Sulfoxides are capable of forming stable complexes with a wide range of transition metals and have been explored as ligands in catalysis. numberanalytics.com The sulfoxide group can coordinate to a metal center through either the sulfur or the oxygen atom. The choice of coordination mode (S-bonding vs. O-bonding) depends on several factors, including the nature of the metal (hard vs. soft), its oxidation state, and the steric and electronic properties of the other ligands in the coordination sphere. This versatility allows for the fine-tuning of the catalyst's properties.
Although the use of chiral sulfoxides as ligands in transition metal-catalyzed reactions is a developing field, it holds significant promise for asymmetric catalysis. numberanalytics.com The proximity of the stereogenic sulfur center to the catalytic metal center can create a chiral environment, enabling enantioselective transformations. While specific studies detailing this compound as a ligand were not identified in the search, its fundamental structure suggests potential applications in reactions like palladium-catalyzed cross-coupling, where related sulfoxide ligands have been employed. The presence of both a "soft" sulfur donor and a "hard" oxygen donor, along with the potential for chirality, makes sulfoxides like this compound interesting candidates for future development in ligand design.
Precursor in Carbon-Carbon Bond Forming Reactions
This compound is a valuable precursor for generating reactive intermediates that are crucial for forming new carbon-carbon bonds. Its utility is most prominent in reactions involving sulfoxide-stabilized carbanions and related species.
The protons on the methylene (B1212753) carbon of this compound are acidic due to the stabilizing effect of both the adjacent sulfoxide and the p-nitro-substituted phenyl ring. Deprotonation with a suitable base generates a sulfoxide-stabilized carbanion, a potent nucleophile for various transformations. Beyond simple nucleophilic attack, a cornerstone reaction for sulfoxides is the Pummerer rearrangement, which transforms a sulfoxide into an α-acyloxy thioether. ontosight.ai This reaction proceeds through the formation of an electrophilic thionium (B1214772) ion intermediate upon activation with an acid anhydride (B1165640) (like acetic anhydride). ontosight.ainumberanalytics.com
The Pummerer rearrangement is a powerful tool for carbon-carbon bond formation, as the thionium ion intermediate can be trapped by a wide range of intermolecular and intramolecular nucleophiles, including arenes, alkenes, and enolates. ontosight.ai This reaction has been applied to the synthesis of complex molecules, including natural products and pharmaceuticals. organic-chemistry.orglibretexts.org The ability to generate a reactive electrophile at the carbon alpha to the sulfur from a stable sulfoxide precursor represents a significant synthetic strategy. organic-chemistry.orgkuleuven.be
Table 1: Key Steps in the Pummerer Rearrangement
| Step | Description | Intermediate |
|---|---|---|
| 1. Activation | Acylation of the sulfoxide oxygen by an acid anhydride (e.g., Ac₂O). | Acyloxysulfonium salt |
| 2. Deprotonation | Loss of an α-proton, typically facilitated by the acetate (B1210297) byproduct. | Acylsulfonium ylide |
| 3. Rearrangement | Cleavage of the S-O bond to form an electrophilic thionium ion. | Thionium ion (sulfur-stabilized carbocation) |
| 4. Nucleophilic Capture | Attack of a nucleophile (e.g., acetate) on the thionium ion. | α-Acyloxy thioether |
This table outlines the generally accepted mechanism of the Pummerer rearrangement. numberanalytics.com
A paramount application of carbanions derived from precursors like this compound is the Vicarious Nucleophilic Substitution (VNS) reaction. wikipedia.orgkoreascience.kr The VNS is a type of nucleophilic aromatic substitution where a carbanion replaces a hydrogen atom on an electron-deficient aromatic ring, such as a nitroarene. wikipedia.org
In this reaction, the carbanion generated from a CH-acid containing a leaving group at the carbanionic center adds to the electron-deficient ring, typically at a position ortho or para to an activating group like a nitro group, to form a Meisenheimer-type adduct. koreascience.kr This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. koreascience.kr In the context of this compound, the phenylsulfinyl group (PhSO-) can act as the leaving group. The reaction of arylmethyl phenyl sulfide carbanions with nitroarenes is a known method for the arylethylation of nitroarenes, providing a direct route to functionalized diarylmethanes.
Table 2: Vicarious Nucleophilic Substitution (VNS) Overview
| Feature | Description |
|---|---|
| Reaction Type | Nucleophilic Aromatic Substitution of Hydrogen. |
| Nucleophile | Carbanion stabilized by an electron-withdrawing group and bearing a leaving group (e.g., PhSO-). |
| Electrophile | Electron-deficient arenes or heterocycles (e.g., nitroarenes). koreascience.kr |
| Key Steps | 1. Nucleophilic addition to form a σ-adduct. 2. Base-induced β-elimination of the leaving group. koreascience.kr |
| Outcome | C-H bond functionalization and formation of a new C-C bond. wikipedia.org |
This table summarizes the key features of the VNS reaction.
This methodology is exceptionally powerful because it allows for the direct alkylation of aromatic C-H bonds, a transformation that is often challenging to achieve through other means.
Intermediate in the Synthesis of Complex Organic Scaffolds
The carbon-carbon bond-forming reactions described above position this compound as a valuable intermediate in the assembly of complex organic scaffolds. The VNS reaction, in particular, offers a unique and straightforward pathway to diarylmethanes that possess electron-withdrawing groups in both aromatic rings. Such structures are important cores in medicinal chemistry and materials science.
Furthermore, Pummerer-type reactions can be employed to construct intricate heterocyclic and carbocyclic systems. kuleuven.be The ability to generate a thionium ion that can be trapped by an internal nucleophile allows for the design of elegant cyclization cascades, building molecular complexity rapidly from a relatively simple sulfoxide precursor. The strategic placement of the sulfoxide and a nucleophilic moiety within a molecule can set the stage for powerful ring-forming reactions, which have been harnessed in the total synthesis of natural products. organic-chemistry.org
Applications in Electrosynthesis Processes
The electrochemical properties of this compound have been investigated, particularly in the context of photoinduced electron transfer reactions. Studies involving cyclic voltammetry have been performed to understand its redox behavior. The presence of the electron-accepting nitro group makes the molecule susceptible to reduction. In photoinduced reactions, the compound can participate in electron transfer processes, which can lead to the cleavage of the carbon-sulfur bond. This reactivity opens avenues for its use in photoredox catalysis or other electrosynthetic methods where single-electron transfer events initiate the desired chemical transformation.
Q & A
Q. What are the standard synthetic routes for 4-Nitrobenzyl phenyl sulfoxide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: this compound is typically synthesized via oxidation of the corresponding sulfide (4-nitrobenzyl phenyl sulfide) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA). Key parameters for optimization include:
- Temperature: Maintain 0–5°C for controlled exothermic reactions to avoid over-oxidation to sulfones .
- Solvent selection: Polar aprotic solvents (e.g., dichloromethane) enhance solubility and reaction homogeneity.
- Catalyst use: Ruthenium-based photoredox catalysts (e.g., Ru(bpy)₃²⁺) can improve selectivity under visible light, minimizing side reactions .
- Stoichiometry: A 1:1 molar ratio of sulfide to oxidant ensures complete conversion while avoiding excess reagent .
Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: The sulfoxide group induces deshielding of adjacent protons. For example, the benzylic CH₂ group appears as a doublet of doublets (δ 3.5–4.5 ppm) due to coupling with the sulfoxide oxygen and aromatic protons .
- ¹³C NMR: The nitro group causes significant downfield shifts (~125–135 ppm for the nitro-attached carbon).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.06 for C₁₃H₁₁NO₃S) and fragmentation patterns .
- Infrared (IR): Strong absorption bands at ~1300 cm⁻¹ (S=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) .
Q. How should researchers handle discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purity assessment: Recrystallize using ethanol/water mixtures to remove impurities, as trace solvents (e.g., DCM) can depress melting points .
- Instrument calibration: Cross-validate melting points (mp) with differential scanning calorimetry (DSC) and compare against literature values (e.g., mp 105–112°C for analogous sulfonic acids ).
- Controlled conditions: Ensure consistent drying (vacuum desiccation) and heating rates (±1°C/min) during mp determination .
Advanced Research Questions
Q. How does the electronic nature of the nitro group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro group enhances the sulfoxide’s electrophilicity, facilitating nucleophilic substitutions or radical-mediated couplings. For example:
- Photoredox catalysis: Ru(bpy)₃²⁺ under visible light generates sulfinyl radicals, enabling C–S bond formation with alkenes. The nitro group stabilizes transition states via resonance, improving reaction rates .
- Computational modeling: Density Functional Theory (DFT) studies show reduced activation energy (~15–20 kJ/mol) for nitro-substituted sulfoxides in Suzuki-Miyaura couplings compared to non-nitro analogs .
Q. What strategies resolve contradictions in reported catalytic efficiencies of sulfoxide derivatives in asymmetric synthesis?
Methodological Answer:
- Systematic screening: Use high-throughput experimentation (HTE) to test diverse catalysts (e.g., chiral BINOL-phosphates) under varied conditions (solvent, temperature) .
- Kinetic studies: Monitor enantiomeric excess (ee) via chiral HPLC and correlate with steric/electronic effects of substituents. For example, bulkier nitrobenzyl groups may hinder catalyst-substrate interactions, reducing ee .
- Mechanistic probes: Isotopic labeling (e.g., ¹⁸O in sulfoxide) combined with in situ IR spectroscopy identifies rate-limiting steps (e.g., oxidative addition vs. transmetalation) .
Q. How can computational models predict the behavior of this compound in novel reaction environments?
Methodological Answer:
- Molecular Dynamics (MD) simulations: Predict solvation effects in ionic liquids or supercritical CO₂, which influence sulfoxide stability and reactivity .
- Reaction pathway mapping: Use Gaussian or ORCA software to model intermediates in photoredox cycles. For example, excited-state Ru(bpy)₃²⁺ transfers an electron to the sulfoxide, generating a radical cation that undergoes C–H functionalization .
- Machine learning (ML): Train models on existing datasets (e.g., Cambridge Structural Database) to predict crystallinity or solubility in green solvents (e.g., cyclopentyl methyl ether) .
Q. What methodologies assess the environmental impact of this compound synthesis?
Methodological Answer:
- Life Cycle Assessment (LCA): Compare traditional routes (e.g., m-CPBA oxidation) with photoredox methods in terms of E-factor (kg waste/kg product) and energy consumption .
- Solvent selection guides: Replace chlorinated solvents with bio-based alternatives (e.g., 2-methyl-THF) using Hansen solubility parameters .
- Catalyst recycling: Immobilize Ru(bpy)₃²⁺ on mesoporous silica (e.g., SBA-15) for ≥5 reuse cycles without significant activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
